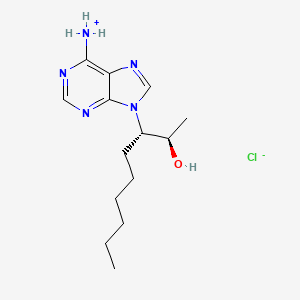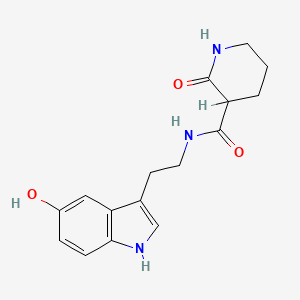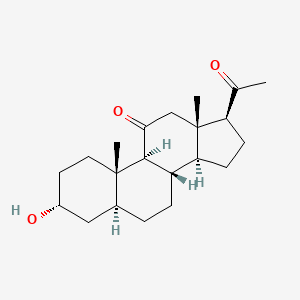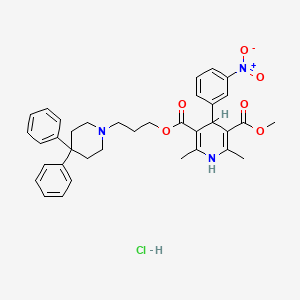
Methyl palmoxirate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le palmoxirate de méthyle est synthétisé par estérification de l'acide 2-tétradécylglycidique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en sa forme ester .
Méthodes de production industrielle : Dans un contexte industriel, la production de palmoxirate de méthyle implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent une distillation continue pour éliminer l'eau et conduire la réaction à son terme. Le produit final est purifié par recristallisation ou distillation pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions : Le palmoxirate de méthyle subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Produit de l'acide 2-tétradécylglycidique.
Réduction : Produit du 2-tétradécylglycidol.
Substitution : Produit différents esters substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le palmoxirate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les processus d'estérification et de β-oxydation.
Biologie : Enquêté pour ses effets sur le métabolisme lipidique et la fonction mitochondriale.
Médecine : Exploré pour des applications thérapeutiques potentielles dans les troubles métaboliques.
Industrie : Utilisé dans la synthèse d'esters spécialisés et comme réactif en synthèse organique.
5. Mécanisme d'action
Le palmoxirate de méthyle exerce ses effets en inhibant la carnitine palmitoyltransférase I, une enzyme cruciale pour le transport des acides gras à longue chaîne dans les mitochondries pour la β-oxydation. En inhibant cette enzyme, le palmoxirate de méthyle réduit la β-oxydation des acides gras, conduisant à des altérations du métabolisme lipidique. Cette inhibition entraîne une diminution des niveaux de métabolites oxydatifs non enzymatiques des acides gras polyinsaturés dans le cerveau .
Composés similaires :
Etomoxir : Un autre inhibiteur de la carnitine palmitoyltransférase I avec des effets similaires sur le métabolisme lipidique.
Perhexiline : Inhibe la carnitine palmitoyltransférase I et II, utilisée dans le traitement de l'angine de poitrine.
Oxfenicine : Inhibe sélectivement la carnitine palmitoyltransférase I, utilisée dans les études métaboliques.
Unicité : Le palmoxirate de méthyle est unique dans son inhibition spécifique de la carnitine palmitoyltransférase I sans affecter les autres enzymes impliquées dans le métabolisme des acides gras. Cette spécificité en fait un outil précieux pour étudier le rôle de la β-oxydation dans divers processus biologiques .
Applications De Recherche Scientifique
Methyl palmoxirate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and β-oxidation processes.
Biology: Investigated for its effects on lipid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the synthesis of specialized esters and as a reagent in organic synthesis.
Mécanisme D'action
Methyl palmoxirate exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting this enzyme, this compound reduces the β-oxidation of fatty acids, leading to alterations in lipid metabolism. This inhibition results in decreased levels of nonenzymatic oxidative metabolites of polyunsaturated fatty acids in the brain .
Comparaison Avec Des Composés Similaires
Etomoxir: Another carnitine palmitoyltransferase I inhibitor with similar effects on lipid metabolism.
Perhexiline: Inhibits carnitine palmitoyltransferase I and II, used in the treatment of angina.
Oxfenicine: Selectively inhibits carnitine palmitoyltransferase I, used in metabolic studies.
Uniqueness: Methyl palmoxirate is unique in its specific inhibition of carnitine palmitoyltransferase I without affecting other enzymes involved in fatty acid metabolism. This specificity makes it a valuable tool in studying the role of β-oxidation in various biological processes .
Propriétés
IUPAC Name |
methyl 2-tetradecyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDZUNGAWCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918804 | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-52-9, 92982-25-7 | |
| Record name | Methyl palmoxirate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmoxirate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmoxirate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-(epoxymethyl)palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMOXIRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)













